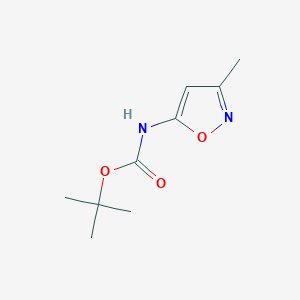
tert-Butyl (3-methylisoxazol-5-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(t-Butoxycarbonylamino)-3-methylisoxazole is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The t-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions during chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(t-Butoxycarbonylamino)-3-methylisoxazole typically involves the protection of the amine group with the t-butoxycarbonyl group. One common method involves the reaction of 3-methylisoxazole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature, and the product is purified by standard techniques such as column chromatography.
Industrial Production Methods
Industrial production methods for 5-(t-Butoxycarbonylamino)-3-methylisoxazole may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
5-(t-Butoxycarbonylamino)-3-methylisoxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the isoxazole ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted isoxazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
5-(t-Butoxycarbonylamino)-3-methylisoxazole has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 5-(t-Butoxycarbonylamino)-3-methylisoxazole involves the protection of the amine group by the Boc group. This protection prevents the amine from participating in unwanted side reactions during chemical transformations. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .
Comparación Con Compuestos Similares
Similar Compounds
5-(t-Butoxycarbonylamino)-4-methylisoxazole: Similar structure with a different position of the methyl group.
5-(t-Butoxycarbonylamino)-3-ethylisoxazole: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
5-(t-Butoxycarbonylamino)-3-methylisoxazole is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. The presence of the Boc group provides a versatile protecting group for synthetic applications .
Propiedades
Número CAS |
174078-95-6 |
|---|---|
Fórmula molecular |
C9H14N2O3 |
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
tert-butyl N-(3-methyl-1,2-oxazol-5-yl)carbamate |
InChI |
InChI=1S/C9H14N2O3/c1-6-5-7(14-11-6)10-8(12)13-9(2,3)4/h5H,1-4H3,(H,10,12) |
Clave InChI |
IMSHVRRNAZVAFS-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1)NC(=O)OC(C)(C)C |
SMILES canónico |
CC1=NOC(=C1)NC(=O)OC(C)(C)C |
Sinónimos |
Carbamic acid, (3-methyl-5-isoxazolyl)-, 1,1-dimethylethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















